molecular formula C13H15ClO3 B2991814 2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226244-26-3

2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Cat. No. B2991814
CAS RN: 1226244-26-3
M. Wt: 254.71
InChI Key: FXOBBUXTWFHFOP-UHFFFAOYSA-N
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Description

The compound is a derivative of chlorophenylacetic acid, which is a type of aromatic compound. Chlorophenylacetic acids are known to possess various properties, including anticancer properties . They can act as carbon and energy supplements and can be degraded by certain bacterial strains .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-Chlorophenylacetic acid has been determined using techniques like NMR and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-Chlorophenylacetic acid is a solid with a melting point of 92-95 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization

This compound is involved in synthetic chemistry research, particularly in the synthesis of complex molecules with potential applications in materials science and biology. For instance, it can be utilized in the synthesis of fluorescent compounds, such as 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescence properties useful in materials science and sensor technology (A. Hasan, Asghar Abbas, M. Akhtar, 2011). Additionally, acylation reactions involving this compound or its derivatives have been explored to create new amides and 1-acylpyrazole, showcasing its versatility in synthetic organic chemistry (N. S. Arutjunyan, N. Hakobyan, L. A. Hakobyan, G. Gevorgyan, G. Panosyan, 2013).

Crystal Structure Analysis

The crystal structure of related compounds, for example, 2-(4-chlorophenoxy)-tetrahydropyran, has been determined, contributing to our understanding of molecular conformations and interactions. Such studies are essential for the development of new materials and drugs, providing insights into molecular geometry and potential reactivity (P. Jones, G. Sheldrick, A. Kirby, R. Glenn, P. Ramaswamy, M. Halstenberg, 1982).

Reactivity and Applications in Organic Synthesis

Investigations into the reactivity of this compound and its derivatives have led to the development of novel synthesis methods for heterocyclic compounds and the study of nucleophilic substitution reactions. These research activities enhance our understanding of chemical reactivity and provide new pathways for synthesizing biologically active molecules (Leticia Ayala, Claudia G. Lucero, J. Romero, Sarah A. Tabacco, K. Woerpel, 2003).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system it interacts with. For example, 4-Chlorophenylacetic acid has been found to possess anticancer properties .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 2-Chlorophenylacetic acid may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[4-(2-chlorophenyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c14-11-4-2-1-3-10(11)13(9-12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOBBUXTWFHFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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